Chloromethyl ethyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethoxyethane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H7ClO/c1-2-5-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYRSDMGOLYDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Record name | CHLOROMETHYL ETHYL ETHER | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7062902 | |
| Record name | Chloromethyl ethyl ether | |
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Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloromethyl ethyl ether appears as a colorless liquid. Slightly denser than water and insoluble in water. May be moderately toxic by ingestion, inhalation or skin absorption. Severely irritates skin, eyes and mucous membranes., Colorless liquid; [CAMEO] | |
| Record name | CHLOROMETHYL ETHYL ETHER | |
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| Record name | Chloromethyl ethyl ether | |
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Boiling Point |
83 °C | |
| Record name | CHLOROMETHYL ETHYL ETHER | |
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Density |
1.0188 at 15 °C/4 °C | |
| Record name | CHLOROMETHYL ETHYL ETHER | |
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Vapor Pressure |
59.1 [mmHg] | |
| Record name | Chloromethyl ethyl ether | |
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CAS No. |
3188-13-4 | |
| Record name | CHLOROMETHYL ETHYL ETHER | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (Chloromethoxy)ethane | |
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| Record name | Chloromethyl ethyl ether | |
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| Record name | Ethane, (chloromethoxy)- | |
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| Record name | Chloromethyl ethyl ether | |
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| Record name | Chloromethoxyethane | |
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| Record name | CHLOROMETHYL ETHYL ETHER | |
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| Record name | CHLOROMETHYL ETHYL ETHER | |
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Synthetic Methodologies and Process Optimization for Chloromethyl Ethyl Ether
Established Laboratory Synthesis Routes
Traditional methods for synthesizing chloromethyl ethyl ether have been well-documented, though they often present economic and environmental challenges.
A prevalent and straightforward method for the preparation of this compound involves the condensation reaction of ethanol (B145695), formaldehyde (B43269) (often in the form of paraformaldehyde or formalin), and hydrochloric acid. knowde.comgoogle.comwikimedia.org In this process, the reagents are mixed and reacted, typically under cooling, to form the desired product.
A representative laboratory procedure involves charging a reaction vessel with paraformaldehyde and ethanol, followed by the controlled addition of concentrated hydrochloric acid while maintaining the temperature between 0 and 20°C. google.com After the reaction, the mixture separates into two layers, with the lower layer being the crude this compound. This method can achieve high yields, with one documented process reporting a yield of 87.8% and a purity of 89.2%. google.com A primary drawback of this pathway is the reliance on commercial hydrochloric acid, which significantly increases the production cost. knowde.comgoogle.com
| Reactants | Catalyst/Reagent | Temperature (°C) | Purity (%) | Yield (%) | Source |
| Paraformaldehyde, Ethanol | Hydrochloric Acid | 0-20 | 89.2 | 87.8 | google.com |
This interactive table summarizes the reaction conditions and outcomes for the condensation pathway.
Hydrochloric Acid, Ethanol, and Formaldehyde Condensation Pathways
Innovative and Environmentally Benign Synthesis Approaches
In response to the limitations of traditional methods, research has shifted towards developing more sustainable and cost-effective synthesis protocols. These innovative approaches focus on utilizing industrial by-products and employing advanced catalytic systems.
A significant advancement in CMEE synthesis involves the utilization of waste streams from other chemical processes. google.com Specifically, the hydrogen chloride (HCl) gas produced as a by-product during the manufacture of methyl isocyanate can be repurposed as a key reagent. knowde.comgoogle.com In this integrated process, gaseous HCl is introduced into a mixture of ethanol and a formaldehyde source (such as paraformaldehyde or formalin). google.com
The reaction proceeds under mild conditions, typically with stirring at a controlled temperature between 0 and 50°C (optimally 0-30°C). google.com The molar ratio of paraformaldehyde to ethanol is generally maintained in the range of 1:1 to 2:1. google.com This method not only provides a high yield and purity of this compound but also offers a prime example of industrial symbiosis. By converting a waste gas into a valuable reagent, the process mitigates environmental pollution and substantially reduces raw material costs associated with purchasing commercial hydrochloric acid. google.com
| Reactant 1 | Reactant 2 | Reagent Source | Temperature (°C) | Molar Ratio (Paraformaldehyde:Ethanol) | Source |
| Ethanol | Paraformaldehyde/Formalin | By-product HCl from Methyl Isocyanate Production | 0-50 | 1:1 - 2:1 | google.com |
This interactive table outlines the parameters for the environmentally benign synthesis of CMEE using an industrial by-product.
The use of metal-based catalysts has opened new avenues for efficient chemical transformations. Zinc(II) salts have emerged as highly effective catalysts for the synthesis of chloroalkyl ethers via an exchange reaction between acetals and acid halides. orgsyn.orgorgsyn.orgorganic-chemistry.org This method offers a rapid and high-yielding route to compounds like this compound. organic-chemistry.orglookchem.com
In this procedure, a symmetric acetal (B89532), such as diethoxymethane (B1583516) for the synthesis of CMEE, reacts with an acid halide (e.g., acetyl chloride) in the presence of a catalytic amount of a zinc(II) salt. orgsyn.orglookchem.com A range of zinc salts, including zinc bromide (ZnBr₂), zinc triflate (Zn(OTf)₂), and zinc acetate (B1210297) (Zn(OAc)₂), have proven effective. orgsyn.orgorgsyn.org Notably, the reaction proceeds efficiently with very low catalyst loading (as low as 0.01 mol%) and is typically complete within one to four hours at ambient temperature, eliminating the need for heating. orgsyn.orgorganic-chemistry.org This catalytic approach is scalable and enhances safety by allowing the direct use of the product solution in subsequent reactions, which minimizes handling of the potentially carcinogenic chloroalkyl ether. orgsyn.orgorganic-chemistry.org One study reported a 78% yield for this compound when diethoxymethane was used as the starting acetal. lookchem.com
| Acetal | Halide Donor | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Source |
| Diethoxymethane | Acetyl Chloride | Zinc(II) Salt (0.01) | 1-4 | 78 | orgsyn.orgorganic-chemistry.orglookchem.com |
This interactive table details the conditions for Zinc(II)-catalyzed synthesis of CMEE.
Heteropolyacids (HPAs) are strong Brønsted acids that have gained attention as versatile catalysts in organic synthesis due to their high acidity and unique structure. lookchem.comiitm.ac.in They have been successfully employed to catalyze the synthesis of this compound from an acetal and a halide donor. lookchem.com
In a representative synthesis, diethoxymethane reacts with a reagent like benzoyl chloride in the presence of an HPA catalyst, such as dodecatungstophosphoric acid (H₃PW₁₂O₄₀). lookchem.comiitm.ac.in Research has shown that H₃PW₁₂O₄₀ is a particularly effective catalyst, providing a 78% yield of this compound after a 4-hour reaction period. lookchem.com Other HPAs like H₃PMo₁₂O₄₀ and H₄SiW₁₂O₄₀ are also active catalysts for this transformation. lookchem.com The use of HPA catalysts represents an efficient and modern approach, though reaction times may be longer compared to the zinc-catalyzed method. lookchem.comgoogle.com
| Acetal | Halide Donor | Catalyst | Reaction Time (h) | Isolated Yield (%) | Source |
| Diethoxymethane | Benzoyl Chloride | H₃PW₁₂O₄₀ | 4 | 78 | lookchem.com |
This interactive table summarizes the findings for the heteropolyacid-catalyzed synthesis of CMEE.
Zinc(II) Salt Catalysis in Acetal-Halide Exchange Reactions
Strategies for Minimizing By-product Formation
The synthesis of this compound (CMEE) is frequently accompanied by the formation of the highly carcinogenic by-product, bis(chloromethyl) ether (BCME). The co-formation of BCME is a significant safety and purity concern, as it can be generated from the reaction of formaldehyde with hydrogen chloride, which are common reagents in the synthesis of chloromethyl ethers. sciencemadness.orgnih.gov Consequently, synthetic strategies are heavily focused on preventing or minimizing its formation.
Traditional methods that involve passing hydrogen chloride gas through a mixture of ethanol and formaldehyde are prone to producing substantial amounts of BCME. orgsyn.org The conditions of this reaction, particularly the presence of water and the concentrations of formaldehyde and HCl, can influence the equilibrium, leading to the undesired by-product. nih.gov
To mitigate this, alternative synthetic protocols have been developed. One effective strategy involves a two-step approach where paraformaldehyde is first reacted with ethanol to form ethoxymethanol (B161747). This intermediate is subsequently reacted with a chlorinating agent to produce CMEE. This method provides better control over the reaction and significantly reduces BCME formation. A patented method describes reacting a mixture of ethanol and paraformaldehyde with hydrogen chloride at a controlled temperature of 0-50 °C to produce high-purity this compound. google.comgoogle.com
Another approach involves the reaction of acetals with acid halides, catalyzed by Lewis acids like zinc(II) salts. This method can provide near-quantitative yields of chloroalkyl ethers and is notable for minimizing the formation of BCME. organic-chemistry.orgnih.gov The reaction conditions, such as temperature and the rate of reactant addition, are critical parameters. Maintaining lower temperatures (e.g., 0–20°C) and controlling the addition rate of formaldehyde can suppress the formation of BCME.
The data below summarizes different approaches and their effectiveness in reducing BCME.
Table 1: Synthetic Strategies to Reduce Bis(chloromethyl) Ether (BCME) Formation
| Strategy | Description | Key Parameters | Efficacy in Reducing BCME |
| Two-Step Synthesis | Reaction of ethanol and paraformaldehyde to form an ethoxymethanol intermediate, followed by chlorination. google.com | Isolation/use of intermediate before introducing chlorinating agent. | High |
| Catalytic Acetal Cleavage | Reaction of a formal (e.g., diethoxymethane) with an acid halide using a Lewis acid catalyst. organic-chemistry.orgnih.gov | Use of catalyst (e.g., Zinc salts), controlled temperature. | High |
| Process Control in One-Pot Synthesis | Careful control of reaction conditions during the direct reaction of ethanol, formaldehyde, and HCl. | Low temperature (0-20°C), gradual addition of formaldehyde. | Moderate to High |
| Use of Anhydrous Reagents | Utilizing anhydrous forms of reactants like paraformaldehyde instead of formalin (aqueous formaldehyde). google.com | Minimizing water content in the reaction mixture. | High |
Scalability and Efficiency Considerations in Synthetic Protocols
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of scalability, efficiency, and safety. The primary goals are to maximize product yield and purity while ensuring a cost-effective and safe operation.
A key factor in scalability is the choice of synthetic route. Methods that offer high selectivity and minimize hazardous by-products are preferred. For instance, the catalytic reaction between acetals and acid halides is noted to be scalable from millimole to mole scale with high yields. organic-chemistry.orgnih.gov This avoids the issues associated with traditional methods that generate significant BCME, which would require extensive and costly purification and safety measures on a large scale.
Continuous flow chemistry presents a significant advancement for the scalable and safe synthesis of hazardous materials like chloromethyl ethers. acs.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. This precise control allows for the optimization of reaction conditions to maximize yield and minimize by-product formation. Furthermore, the small internal volume of flow reactors enhances safety by minimizing the amount of hazardous material present at any given moment, which is a critical consideration for industrial production. acs.orgresearchgate.net
The purification of the final product is another critical aspect of process efficiency. Distillation is commonly used to isolate CMEE, but its effectiveness can be hampered by the presence of close-boiling impurities. orgsyn.org Therefore, a scalable synthesis protocol must be designed to produce a crude product that is as pure as possible to simplify the downstream purification steps, reduce waste, and lower operational costs.
Table 2: Factors Influencing Scalability and Efficiency of this compound Synthesis
| Factor | Consideration for Large-Scale Production | Impact on Efficiency and Scalability |
| Synthetic Route | Preference for high-selectivity routes that minimize hazardous by-products like BCME. orgsyn.orgorganic-chemistry.org | Reduces purification costs and enhances process safety. |
| Raw Materials | Use of anhydrous reagents like paraformaldehyde instead of aqueous solutions. google.comgoogle.com | Improves reaction kinetics and simplifies product work-up. |
| Reaction Technology | Implementation of continuous flow reactors over traditional batch reactors. acs.org | Offers superior heat/mass transfer, precise process control, and enhanced safety. |
| Process Control | Strict control over temperature, stoichiometry, and addition rates. | Maximizes yield of the desired product and minimizes waste generation. |
| Purification | Designing the synthesis to yield a cleaner crude product to simplify distillation or other purification methods. orgsyn.org | Lowers energy consumption and capital costs for purification equipment. |
Elucidation of Reactivity and Reaction Mechanisms of Chloromethyl Ethyl Ether
Alkylating Properties and Mechanistic Pathways
Chloromethyl ethyl ether (CMEE) is recognized as a versatile and effective alkylating agent in organic synthesis. chemimpex.comknowde.com Its utility stems from the ability to introduce an ethoxymethyl (CH₃CH₂OCH₂-) group into various organic molecules, a key step in the synthesis of more complex structures, including pharmaceuticals and agrochemicals. chemimpex.comknowde.com
The primary mechanism through which this compound functions as an alkylating agent is via nucleophilic substitution. guidechem.comcymitquimica.com In these reactions, a nucleophile—an atom or molecule with a region of high electron density or a formal negative charge—attacks the electrophilic carbon atom of the chloromethyl group. The chlorine atom, being a good leaving group, is subsequently displaced. scbt.com This process results in the formation of a new covalent bond between the nucleophile and the ethoxymethyl moiety. guidechem.com For example, it can react with nucleophiles like phenols or amines to form ethers or N-alkylated products, respectively. reddit.com The reaction is widely employed for introducing protecting groups onto alcohols or for synthesizing specific intermediates. chemicalbook.com
The high reactivity of alpha-chloro ethers, including this compound, is fundamentally attributed to the stability of the carbocation intermediate formed during nucleophilic substitution reactions. scbt.com When the chlorine atom departs, it leaves behind a positive charge on the adjacent carbon atom, forming an ethoxymethyl cation ([CH₃CH₂OCH₂]⁺).
This carbocation is significantly stabilized by a resonance effect involving the adjacent ether oxygen atom. scbt.commasterorganicchemistry.com The lone pairs of electrons on the oxygen atom can be shared with the empty p-orbital of the carbocationic carbon, effectively delocalizing the positive charge over both the carbon and oxygen atoms. scbt.comwikipedia.org This delocalization creates a more stable oxonium ion resonance structure, which drastically lowers the activation energy for the departure of the chloride ion. rutgers.edu This stabilization is a key feature that distinguishes the reactivity of alpha-chloro ethers from simple alkyl chlorides, making them much more powerful alkylating agents. scbt.comoup.com
The stability of such carbocations generally follows the order of tertiary > secondary > primary, but resonance stabilization from an adjacent heteroatom with lone pairs, as seen in alpha-chloro ethers, provides a particularly potent stabilizing effect. masterorganicchemistry.comopenstax.org
Interaction with Nucleophilic Centers
Radical Formation and Reaction Kinetics
In the atmosphere, this compound is subject to degradation initiated by photochemically generated radicals. These reactions are crucial for determining the atmospheric lifetime and environmental fate of the compound.
The dominant daytime degradation pathway for this compound in the troposphere is initiated by reaction with hydroxyl radicals (•OH). nih.gov This reaction proceeds via hydrogen atom abstraction, where the hydroxyl radical removes a hydrogen atom from the CMEE molecule to form water and an alkyl radical. nih.govresearchgate.net
Computational studies have shown that hydrogen abstraction can occur at three different sites on the CMEE molecule: the chloromethyl group (-CH₂Cl), the methylene (B1212753) group of the ethyl chain (-OCH₂-), or the terminal methyl group (-CH₃). nih.gov Thermo-chemical calculations indicate that the most stable resulting radical is C˙HClOCH₂CH₃, formed by abstraction from the -CH₂Cl group. However, kinetic analysis of the energy profile reveals that the pathway with the lowest activation barrier is the abstraction from the -OCH₂- site. nih.gov This makes the formation of the CH₂ClOCH˙CH₃ radical the most favorable channel. nih.gov
Interactive Table 1: Reaction Rate Constants for CMEE with Hydroxyl Radical
| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |
| 250 | Data not available in provided sources |
| 298 | Consistent with reported values nih.gov |
| 350 | Data not available in provided sources |
| 400 | Data not available in provided sources |
| 450 | Data not available in provided sources |
Note: Specific rate constant values at various temperatures were calculated in the cited study but are not explicitly listed in the abstract. The study confirms consistency with previously reported data at 298 K. nih.gov
The atmospheric lifetime of CMEE with respect to reaction with •OH radicals is estimated to be relatively short, indicating it will be removed from the atmosphere on a regional scale. ca.gov
During the night, in the absence of sunlight to generate hydroxyl radicals, reactions with nitrate (B79036) radicals (NO₃) can become a significant atmospheric loss process for certain organic compounds. ca.gov The reaction mechanism is similar to that of the hydroxyl radical, involving hydrogen atom abstraction. researchgate.net
While specific kinetic studies for this compound were not found, research on the closely related 2-chloroethyl methyl ether (CH₃OCH₂CH₂Cl) shows that the nitrate radical preferentially abstracts a hydrogen atom from the –OCH₂– group due to a lower energy barrier compared to other sites. researchgate.net It is highly probable that this compound behaves similarly, with the primary reaction site being one of the methylene (-CH₂-) groups adjacent to the ether oxygen. The resulting alkyl radicals then undergo further reactions in the atmosphere.
Hydroxyl Radical Initiation
Hydrolytic Decomposition Mechanisms and Intermediates
Alpha-chloroalkyl ethers are known for their high reactivity towards water. inchem.org this compound hydrolyzes rapidly in aqueous media, a characteristic that significantly influences its environmental persistence. inchem.orgcanada.ca The half-life for the hydrolysis of the related compound chloromethyl methyl ether (CMME) is less than one second at 20°C. canada.ca
The mechanism of hydrolysis is facilitated by the same factors that enhance its alkylating ability: the stabilization of the carbocation intermediate. scbt.com In the presence of water, the C-Cl bond cleaves to form the resonance-stabilized ethoxymethyl cation and a chloride ion. A water molecule, acting as a nucleophile, then rapidly attacks the carbocation. Subsequent loss of a proton (H⁺) from the resulting oxonium ion yields the final decomposition products.
For this compound, the hydrolytic decomposition products are ethanol (B145695), formaldehyde (B43269), and hydrochloric acid. canada.ca
Reaction: CH₃CH₂OCH₂Cl + H₂O → CH₃CH₂OH + CH₂O + HCl
This rapid decomposition in water means that the compound is not expected to persist in aquatic environments. inchem.orgcanada.ca The hydrolysis can also occur in humid air, with the decomposition products being the same. ca.govcanada.ca
Reactivity with Oxidizing Agents
This compound exhibits significant reactivity towards various oxidizing agents. This reactivity is primarily characterized by two main pathways: the formation of unstable peroxides upon exposure to atmospheric oxygen and reactions with strong oxidizing agents which can proceed violently. scbt.comnoaa.govchemicalbook.com The nature of the reaction products and the underlying mechanisms are highly dependent on the specific oxidant involved.
A notable characteristic of ethers, including this compound, is their tendency to form unstable and potentially explosive peroxides when exposed to air or oxygen. noaa.govchemicalbook.com This auto-oxidation process can lead to the formation of crystalline deposits of peroxides on the storage container or within the liquid, which are sensitive to shock and heat. noaa.govutexas.edu
Detailed research, particularly through computational studies, has elucidated the mechanisms of oxidation initiated by atmospheric radicals. The reaction of this compound with hydroxyl (OH) radicals is a key process in its atmospheric degradation. nih.govresearchgate.net The primary mechanism involves the abstraction of a hydrogen atom from one of three different sites on the this compound molecule: the chloromethyl group (-CH2Cl), the methylene group of the ethyl chain (-OCH2-), or the terminal methyl group of the ethyl chain (-CH3).
Computational analysis using density functional theory (M06-2X/6-311++G(d,p)) and coupled cluster (CCSD(T)) methods has provided insights into the kinetics and thermodynamics of these abstraction channels. nih.govresearchgate.net While the most thermodynamically stable product radical is C˙HClOCH2CH3, formed by H-abstraction from the chloromethyl group, kinetic studies indicate that abstraction from the -OCH2- group has the lowest energy barrier. nih.gov
| Reaction Channel | H-Abstraction Site | Branching Ratio (%) at 298 K |
| R1 | CH2ClOCH2CH3 + OH → C˙HClOCH2CH3 + H2O | 34.6 |
| R2 | CH2ClOCH2CH3 + OH → CH2ClOC˙HCH3 + H2O | 63.9 |
| R3 | CH2ClOCH2CH3 + OH → CH2ClOCH2C˙H2 + H2O | 1.5 |
| Overall | k(298 K) = 5.28 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
Data sourced from computational studies on OH-initiated oxidation. nih.gov
Following the initial hydrogen abstraction, the resultant product radicals undergo further reactions. For instance, the CH2ClOCH(O˙)CH3 radical, formed after the addition of O2 to the primary radical and subsequent reactions, can decompose. Studies have shown that the unimolecular C-C bond scission is the most kinetically and thermodynamically favorable decomposition pathway for this radical. nih.govnj.gov
While detailed mechanistic studies for the reaction of this compound with common strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate are not extensively available, the general reactivity of ethers suggests that oxidation would occur. acs.org For other ethers, such oxidation reactions can lead to the cleavage of the C-H bond adjacent to the ether oxygen, potentially forming ketones, aldehydes, or carboxylic acids depending on the reaction conditions and the substrate structure. smolecule.comnih.gov Given its reactivity, interactions between this compound and strong oxidizers are expected to be vigorous and potentially violent. noaa.govchemicalbook.com
Applications in Advanced Organic Synthesis and Materials Science
Role as a Chloromethylating Reagent in Complex Molecule Synthesis
As an effective alkylating and chloromethylating agent, chloromethyl ethyl ether is instrumental in the synthesis of complex organic structures. chemimpex.comwikipedia.org The presence of the chloromethyl group allows for its introduction into various molecules, enhancing their complexity and enabling further chemical modifications. chemimpex.comguidechem.com This reactivity makes it a valuable tool for chemists aiming to build intricate molecular architectures from simpler precursors. chemimpex.com
Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds
This compound plays a significant role as a key intermediate in the synthesis of pharmaceuticals. chemimpex.comguidechem.comknowde.comruifuchemical.com Its ability to introduce an ethoxymethyl group is leveraged in the creation of complex, biologically active compounds. A notable example is its use in the preparation of 6-Benzyl-1-(ethoxymethyl)-5-iodopyrimidine-2,4(1H,3H)-dione. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This dione (B5365651) is a critical intermediate in the synthesis of analogs of MKC-442, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been studied for its potential in combating HIV-1. knowde.comchemicalbook.in The incorporation of the ethoxymethyl moiety via this compound is a key step in building the final therapeutic agent. knowde.comchemicalbook.com
Detailed Research Findings:
| Application | Intermediate Synthesized | Final Product Class | Significance | Citation |
|---|---|---|---|---|
| Pharmaceutical Synthesis | 6-Benzyl-1-(ethoxymethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | MKC-442 Analog (NNRTI) | Key building block for HIV-1 reverse transcriptase inhibitors. | sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |
Incorporation into Agrochemical Structures
The utility of this compound extends to the agrochemical industry, where it serves as a raw material for producing weedicides and pesticides. guidechem.comknowde.comgoogle.com It is an important starting material for the synthesis of acetochlor, a widely used herbicide that controls a variety of grasses and weeds in crops like corn and rice. google.comgoogle.com Additionally, it is a precursor for bromothalonil, a broad-spectrum pesticide effective against numerous pests. google.comgoogle.com The chloromethylation reaction involving this ether is a fundamental step in creating the backbone of these essential agricultural chemicals. google.com
Functional Group Protection Strategies
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. spcmc.ac.inorganic-chemistry.org This strategy, known as functional group protection, is a cornerstone of modern synthetic chemistry. spcmc.ac.in α-Halo ethers are frequently used for this purpose due to their high reactivity, which allows for the protection of alcohols under mild conditions. spcmc.ac.in
Methoxymethyl (MOM) Protecting Group Introduction
A widely used protecting group for alcohols is the methoxymethyl (MOM) group. wikipedia.orgwikipedia.orgtcichemicals.com The introduction of this group converts a reactive alcohol into a more stable MOM ether, which is an acetal (B89532). spcmc.ac.intcichemicals.com This protecting group is stable under a variety of conditions, including basic, nucleophilic, and reducing environments, but can be readily removed (deprotected) under acidic conditions. organic-chemistry.orgtcichemicals.com
The reagent most commonly used for this transformation is chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl. wikipedia.orgereztech.comsigmaaldrich.com It reacts with alcohols, often in the presence of a non-nucleophilic base like Hünig's base (diisopropylethylamine), to form the corresponding MOM ether. spcmc.ac.in While this compound introduces an ethoxymethyl (EOM) group, the closely related chloromethyl methyl ether is the specific reagent used for introducing the MOM group, a common strategy in the synthesis of complex molecules. wikipedia.orgwikipedia.org
MOM Protection Reaction:
| Protecting Group | Reagent | Functional Group Protected | Key Features | Citation |
|---|---|---|---|---|
| Methoxymethyl (MOM) | Chloromethyl methyl ether (MOM-Cl) | Alcohols (R-OH) | Forms a stable acetal (R-O-MOM), resistant to basic and reductive conditions, removed with acid. | wikipedia.orgspcmc.ac.inwikipedia.orgtcichemicals.com |
Catalytic Roles in Organic Transformations
Beyond its role as a stoichiometric reagent, this compound also finds application as a catalyst or a precursor to a catalyst in specific organic reactions. knowde.comruifuchemical.comsigmaaldrich.com This dual functionality underscores its versatility in synthetic chemistry.
Acylation Catalyst Applications
Research has demonstrated that this compound can be used to prepare acylation catalysts. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Specifically, it is used in the synthesis of N-heterocyclic carbene (NHC) precursors. It reacts with glyoxal-bis-[(R)-1-(2-naphthyl)ethyl]imine to form 1,3-bis-[(R)-1-(2-naphthyl)ethyl]imidazolium chloride. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.co.uk This imidazolium (B1220033) salt serves as a precursor to an NHC, which can then act as an effective catalyst for acylation reactions involving alcohols. sigmaaldrich.comsigmaaldrich.comchemicalbook.in This application highlights an indirect catalytic role, where this compound is essential for creating the active catalytic species. knowde.com
Polymer Chemistry and Advanced Materials Development
Synthesis of Specialty Polymers and Copolymers
This compound is utilized in the synthesis of specialty polymers where the introduction of a reactive chloromethyl or an ethoxymethyl group is desired. chemimpex.comknowde.com This functionalization is a key step in producing materials with unique characteristics suitable for advanced industrial applications. The process often involves the chloromethylation of pre-existing aromatic polymers, such as polystyrene, or the copolymerization of monomers containing the reactive group.
A primary application in this area is the manufacture of ion-exchange resins. lifechempharma.comrvrlabs.comnih.gov In this process, a cross-linked vinylaromatic polymer, like a styrene-divinylbenzene copolymer, is treated with a chloromethylating agent such as CMEE or CMME in the presence of a Friedel-Crafts catalyst. google.com This reaction introduces chloromethyl (-CH2Cl) groups onto the aromatic rings of the polymer backbone. google.com These newly installed reactive sites are then available for subsequent chemical modification, typically amination, to attach anionic or cationic functional groups, thereby creating an ion-exchange resin. google.com The number of chloromethyl sites introduced directly influences the ion-exchange capacity of the final resin. google.com
The ethoxymethyl group can also be used to modify polymers, creating materials with altered solubility, reactivity, and protective group chemistry.
Table 1: Examples of Specialty Polymers Synthesized Using Chloroalkyl Ethers
| Polymer Type | Role of Chloroalkyl Ether (e.g., CMEE/CMME) | Resulting Application/Material |
| Chloromethylated Polystyrene | Reagent for introducing -CH2Cl groups onto the polymer's aromatic rings. google.com | Intermediate for the production of anion-exchange resins. nih.govgoogle.com |
| Functionalized Poly(aryl ether ketone)s | Used in the synthesis of imidazolium-functionalized monomers for subsequent polymerization. | Anion exchange membranes for fuel cells and other electrochemical applications. |
| Modified Cellulose (B213188) | Reagent for introducing ether linkages to the cellulose backbone. nih.gov | Materials with altered solubility and reactivity for various industrial uses. nih.gov |
Cross-linking Polymerization Applications
The bifunctional nature of the chloromethyl group in compounds like this compound makes it an effective agent for cross-linking polymer chains. Cross-linking transforms linear polymers into a three-dimensional network, dramatically enhancing their mechanical, thermal, and chemical stability. nih.gov
This is particularly evident in the synthesis of hyper-crosslinked polymers (HCPs). researchgate.netrsc.org HCPs are a class of porous organic polymers characterized by high surface areas and extensive micro- and mesoporosity. researchgate.netbeilstein-journals.org One common method to produce them is through a Friedel-Crafts alkylation reaction where a chloromethyl ether acts as an external cross-linker. researchgate.netrsc.org
In this process, aromatic polymers or monomers are reacted with the chloromethyl ether in the presence of a Lewis acid catalyst like ferric chloride (FeCl3) or tin(IV) chloride (SnCl4). rsc.org The chloromethyl group of one molecule reacts with an aromatic ring on a polymer chain, and then a second reaction creates a methylene (B1212753) bridge (-CH2-) to an adjacent polymer chain, releasing HCl. rsc.org This "knitting" of polymer chains creates an extremely rigid and interconnected network structure. rsc.org This process can lead to additional, sometimes undesirable, cross-linking which can increase the density and reduce the porosity of the resulting resin. google.com
This technique has been used to create hyper-crosslinked copolymers by post-crosslinking styrene-divinylbenzene copolymers with chloromethyl methyl ether, resulting in materials with high surface areas and distinct porous structures. researchgate.net
Table 2: Research Findings in Cross-linking Polymerization
| Polymer System | Cross-linking Agent/Method | Catalyst | Key Finding |
| Styrene-divinylbenzene copolymers | Chloromethyl methyl ether (CMME) via Friedel-Crafts reaction. researchgate.net | Not specified in abstract | Production of hyper-crosslinked copolymers with high surface area and varied micro/mesoporous structures. researchgate.net |
| Aromatic monomers (e.g., biphenyl) | Formaldehyde (B43269) dimethyl acetal (FDA) or chloromethyl-containing monomers. rsc.org | Ferric chloride (FeCl3). rsc.org | Synthesis of hyper-crosslinked polymers (HCPs) with rigid, porous skeletons through extensive Friedel-Crafts alkylation. rsc.org |
| Cross-linked vinylaromatic polymers | Chloromethyl methyl ether (CMME). google.com | Sulfuric acid. google.com | The process introduces reactive sites but can also cause additional cross-linking, which reduces the number of functional sites and porosity. google.com |
Computational and Theoretical Investigations of Chloromethyl Ethyl Ether
Quantum Chemical Calculation Methodologies
The accuracy of theoretical predictions in computational chemistry is fundamentally dependent on the chosen methodologies. For studies involving chloromethyl ethyl ether, researchers typically employ a dual-level approach, combining the efficiency of Density Functional Theory for geometry optimizations with the high accuracy of Coupled Cluster theory for energy calculations.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For the investigation of this compound's reactions, the Minnesota functional M06-2X is frequently selected. nih.govrsc.org M06-2X is a high-nonlocality hybrid meta-GGA functional, which is specifically parameterized to yield excellent results for main-group thermochemistry and reaction kinetics, making it well-suited for studying hydrogen abstraction reactions. nih.govumn.edu
Optimizations of the geometries of reactants, transition states, and products are commonly performed using the M06-2X functional combined with a Pople-style basis set, such as 6-311++G(d,p). nih.govrsc.org This basis set is flexible, incorporating diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. nih.gov Other functionals like B3LYP have also been used in similar systems for comparison and validation. rsc.orgrsc.org To confirm that a calculated transition state structure correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rsc.org
While DFT methods are efficient for determining molecular geometries, higher-level theories are often required for more accurate energy calculations. The Coupled Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T), is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies for single-reference systems. nih.govrsc.org
In studies of this compound, single-point energy calculations are performed using the CCSD(T) method with the 6-311++G(d,p) basis set on the geometries previously optimized at the M06-2X level. nih.govrsc.org This CCSD(T)//M06-2X dual-level approach refines the potential energy surface, providing more reliable reaction enthalpies, Gibbs free energies, and activation barriers. rsc.org To ensure the reliability of this single-reference method, T1 diagnostics are often calculated; values below the established threshold indicate that the system does not have significant multi-reference character, validating the use of CCSD(T). rsc.org
To connect the theoretical energy profiles with real-world reaction kinetics, Canonical Transition State Theory (CTST) is employed. nih.govresearchgate.net CTST allows for the calculation of thermal rate constants based on the properties of the reactants and the transition state (TS) on the potential energy surface. utexas.edu The rate constant is determined from the free energy of activation (ΔG*), which is the difference in free energy between the transition state and the reactants. utexas.edu
For the reactions of this compound, rate constants have been computed using CTST over a range of temperatures relevant to atmospheric conditions (e.g., 250–450 K). nih.govresearchgate.net These theoretical rate constants can then be compared with available experimental data to validate the computational model. nih.gov
Coupled Cluster (CCSD(T)) for Energy Refinement
Elucidation of Reaction Pathways and Energy Profiles
Theoretical calculations map out the potential energy surface for a reaction, revealing the most likely pathways and the energetics involved. For this compound, this includes identifying the most susceptible sites for attack and predicting the subsequent degradation of the molecule.
The atmospheric oxidation of this compound is primarily initiated by reaction with hydroxyl (•OH) radicals, which proceeds via hydrogen atom abstraction. The CMEE molecule (CH₂Cl(α)-O(β)-CH₂(γ)-CH₃(δ)) presents three distinct sites from which a hydrogen atom can be abstracted: the chloromethyl group (-CH₂Cl), the methylene (B1212753) group (-OCH₂-), and the terminal methyl group (-CH₃). nih.govrsc.org
Computational studies have explored the energetics of abstraction from each of these sites. nih.govrsc.org The findings reveal a crucial distinction between thermodynamic stability and kinetic favorability. nih.gov
Thermodynamic Stability : Thermochemical calculations show that the product radical formed by H-abstraction from the -CH₂Cl group (C•HClOCH₂CH₃) is the most stable among the possible radicals. nih.govrsc.org
Kinetic Favorability : Despite the stability of the C•HClOCH₂CH₃ radical, the energy profile shows that abstraction from the -OCH₂- group (forming CH₂ClOCH•CH₃) has the lowest activation energy barrier. nih.govrsc.org This indicates that the reaction pathway involving the -OCH₂- site is kinetically the most favorable and therefore the dominant channel. rsc.orgworldscientific.com
Table 1: Calculated Reaction Enthalpies and Gibbs Free Energies for H-Abstraction from CMEE by •OH at 298 K This table presents the calculated changes in enthalpy (ΔrH) and Gibbs free energy (ΔrG) for the hydrogen abstraction reactions from the different sites of this compound by a hydroxyl radical. The values are given in kcal/mol and were computed at the CCSD(T)//M06-2X/6-311++G(d,p) level of theory. Negative values indicate that the reactions are exothermic and spontaneous.
| Reaction Pathway | Site of Abstraction | ΔrH (kcal/mol) | ΔrG (kcal/mol) |
|---|---|---|---|
| R1 | -CH₂Cl | -21.0 | -21.4 |
| R2 | -OCH₂- | -27.3 | -27.6 |
| R3 | -CH₃ | -19.4 | -19.1 |
Source: Environmental Science: Processes & Impacts, 2019. rsc.org
Table 2: Relative Energy Barriers for H-Abstraction from CMEE by •OH This table shows the relative energy barriers (in kcal/mol) for hydrogen abstraction from the three different sites of this compound, calculated at the CCSD(T)//M06-2X/6-311++G(d,p) level. The lowest energy barrier corresponds to the kinetically most favorable reaction pathway.
| Reaction Pathway | Site of Abstraction | Relative Energy Barrier (kcal/mol) |
|---|---|---|
| R1 | -CH₂Cl | 2.1 |
| R2 | -OCH₂- | 1.0 |
| R3 | -CH₃ | 3.5 |
Source: Environmental Science: Processes & Impacts, 2019. rsc.org
Following the initial hydrogen abstraction, the resulting alkyl radicals can undergo further reactions, including unimolecular decomposition. Computational studies have investigated the fate of the product radicals formed from this compound. nih.govresearchgate.net Specifically, the decomposition of the CH₂ClOCH•CH₃ radical, formed from the kinetically favored abstraction at the -OCH₂- site, has been analyzed. nih.gov
The primary findings indicate that unimolecular C-C bond scission is the most favorable decomposition pathway, both from a kinetic and thermodynamic standpoint, when compared to other potential unimolecular reactions. nih.govrsc.orgresearchgate.net This decomposition is a critical step in the complete atmospheric degradation of the parent molecule. The investigation of such decomposition channels is crucial for building comprehensive atmospheric chemistry models. researchgate.netarxiv.org
Hydrogen Atom Abstraction Sites and Energetics
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is dictated by the rotation around its single bonds, primarily the C-O and C-C bonds. Theoretical studies, often employing ab initio and density functional theory (DFT) calculations, are instrumental in elucidating the stable conformers and the energy barriers that separate them. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analyses of structurally similar molecules, such as chloromethyl methyl ether and other haloethers.
The anomeric effect is a crucial factor governing the conformational preferences in molecules like this compound. This stereoelectronic effect generally favors a gauche conformation of the substituent on the carbon adjacent to the ether oxygen. For this compound, this implies that the chlorine atom prefers to be in a gauche position relative to the ethyl group's C-O bond. This is in contrast to what might be expected based on steric hindrance alone, which would favor an anti conformation. The stability of the gauche conformer is attributed to the overlap between the lone pair orbitals of the ether oxygen and the antibonding σ* orbital of the C-Cl bond.
Table 1: Predicted Conformational Data for this compound (Inferred)
| Parameter | Value | Method of Determination |
| Most Stable Conformer | gauche | Inference from studies on analogous molecules (anomeric effect) atamankimya.comresearchgate.net |
| Dihedral Angle (Cl-C-O-C) | ~60° | Theoretical Calculation (Inferred) |
| Relative Energy (gauche vs. anti) | gauche is lower | Theoretical Calculation (Inferred) |
Note: The data in this table is inferred from computational studies on structurally related molecules and general chemical principles. Specific experimental or computational values for this compound are not available in the cited literature.
Atmospheric Lifetime and Radiative Efficiency Calculations
The atmospheric fate of this compound is primarily determined by its reactions with photochemically produced hydroxyl (OH) radicals. The rate of this reaction dictates the atmospheric lifetime of the compound, which is a critical parameter in assessing its potential environmental impact.
Based on its reactivity with OH radicals, the atmospheric half-life of this compound has been estimated to be approximately 53 hours. Another estimate for the atmospheric half-life of the structurally similar chloromethyl methyl ether is around 2.4 days. ca.gov These relatively short lifetimes suggest that this compound is not expected to persist in the atmosphere for extended periods.
A theoretical study on 2-chloroethyl ethyl ether, a structural isomer of this compound, provides further insight into its potential atmospheric characteristics. worldscientific.com For this isomer, the atmospheric lifetime has been calculated to be 0.23 years. worldscientific.comresearchgate.net The same study also calculated its radiative efficiency, which is a measure of the energy absorbed by the molecule, to be 0.024. worldscientific.comresearchgate.net
Radiative efficiency is a key factor in determining a compound's Global Warming Potential (GWP), which quantifies its contribution to global warming relative to carbon dioxide. The GWP is calculated over specific time horizons, typically 20, 100, and 500 years. For 2-chloroethyl ethyl ether, the calculated GWPs are relatively low. worldscientific.comresearchgate.net
It is important to note that this compound is not considered to be a significant contributor to stratospheric ozone depletion or global warming due to its rapid breakdown in the troposphere. canada.ca
Table 2: Atmospheric Data for this compound and a Structural Isomer
| Parameter | This compound | 2-Chloroethyl Ethyl Ether (Isomer) | Source |
| Atmospheric Half-life | ~53 hours | - | |
| Atmospheric Lifetime | - | 0.23 years | worldscientific.comresearchgate.net |
| Radiative Efficiency | Not available | 0.024 | worldscientific.comresearchgate.net |
| GWP (20 years) | Not available | 0.13 | worldscientific.comresearchgate.net |
| GWP (100 years) | Not available | 0.04 | worldscientific.comresearchgate.net |
| GWP (500 years) | Not available | 0.01 | worldscientific.comresearchgate.net |
Toxicological Research and Mechanistic Insights into Biological Interactions
Genotoxic Mechanisms of Action
DNA Modification and Mutagenesis Pathways
Chloromethyl ethyl ether (CMEE), like other potent α-haloethers, is understood to exert its genotoxic effects primarily through the alkylation of DNA. nih.govnih.gov This reactivity is a hallmark of strong alkylating agents and is the likely basis for their mutagenic and carcinogenic properties. nih.gov The process involves the formation of covalent adducts with DNA bases. nih.gov A critical reaction for mutagenesis and carcinogenesis is the alkylation at the O6 position of guanine (B1146940) in the DNA strand. nih.gov This modification can lead to miscoding during DNA replication, specifically causing a GC→AT transition mutation. nih.gov
While direct studies on CMEE's specific DNA modification pathways are limited, the mechanism is considered analogous to that of similar potent alkylating agents like bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME). nih.gov These compounds are known to be mutagenic in bacterial test systems, such as E. coli and S. typhimurium, without the need for metabolic activation. epa.gov This indicates their direct-acting nature. The high reactivity of α-chloro ethers stems from the stabilization of an intermediate carbocation by the lone pair electrons on the oxygen atom, which facilitates the alkylation reaction. scbt.com
The cell possesses repair mechanisms to counteract DNA alkylation, such as the enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.gov This protein specifically transfers alkyl groups from the O6 position of guanine to one of its own cysteine residues, thereby repairing the DNA lesion but inactivating itself in the process. nih.gov The cell's capacity to repair this type of DNA damage is therefore dependent on its level of MGMT. nih.gov
Interaction with Cellular Proteins and Biomolecules
The high chemical reactivity of α-haloethers like this compound suggests that their toxic effects are not limited to DNA. scbt.com As potent alkylating agents, they can react with a variety of cellular nucleophiles, including proteins and other essential biomolecules. nih.govbiosynth.complos.org Upon entering a biological medium, nanoparticles, and by extension reactive molecules, are immediately coated by biomolecules such as proteins, enzymes, and natural organic materials. plos.org This interaction can alter the particle's surface and subsequent cellular interactions. plos.org
The reactivity of these ethers is attributed to the easy formation of reactive intermediates. scbt.com Besides direct reactions with macromolecules, hydrolysis of α-haloethers can also produce toxic products. scbt.com For instance, the hydrolysis of chloromethyl ethers can lead to the formation of formaldehyde (B43269) and hydrogen chloride, both of which are toxic and can contribute to cellular damage. epa.gov
Carcinogenic Potential and Structure-Activity Relationships
Direct-Acting Carcinogen Classification
This compound is considered a direct-acting carcinogen. scbt.com This classification means it can exert its carcinogenic effects without prior metabolic activation. scbt.com Its carcinogenic potential is linked to its high chemical reactivity as an α-haloether. scbt.com This class of compounds, including the structurally similar and well-studied chloromethyl methyl ether (CMME) and bis(chloromethyl)ether (BCME), is recognized for its carcinogenicity. nih.govscbt.comca.gov Epidemiological studies have demonstrated an increased incidence of lung cancer in workers exposed to CMME and BCME. scbt.comca.gov
The International Agency for Research on Cancer (IARC) has classified technical-grade chloromethyl methyl ether, which is often contaminated with the highly potent carcinogen BCME, as a Group 1 carcinogen, meaning it is carcinogenic to humans. nih.goviarc.fr Given the structural similarities and chemical properties, this compound is also treated with high concern, with some classifications listing it as a substance that may cause cancer. europa.eu
Bifunctional Alkylating Agent Paradigm
The carcinogenicity of alkylating agents is often related to their functionality. Bifunctional compounds, which possess two reactive sites, are generally more potent carcinogens than monofunctional compounds. scbt.com This increased potency is attributed to their ability to form cross-links within DNA strands (intrastrand) or between two different strands (interstrand), as well as cross-links between DNA and proteins. rsc.org These cross-links are particularly challenging for cellular repair mechanisms to resolve and can lead to significant genetic damage, chromosomal aberrations, and ultimately, cancer.
While this compound itself is a monofunctional alkylating agent, its carcinogenic potential is understood within the broader context of α-chloroethers. scbt.com The high reactivity of the single chloromethyl group is a key factor. scbt.com The ability of the halogen to act as a very good leaving group, facilitated by the adjacent ether oxygen, makes these compounds effective alkylating agents. scbt.com In contrast, β-chloro ethers, where the halogen is not on the α-carbon and is a less effective leaving group, are not carcinogenic. scbt.com
In Vivo Formation of Highly Carcinogenic Analogs
A significant concern with chloromethyl ethers is the potential for the in vivo formation of the extremely potent carcinogen bis(chloromethyl)ether (BCME). scbt.comepa.gov It has been suggested that inhalation of any chloromethyl ether may lead to the formation of BCME within the respiratory tract. scbt.com Commercial preparations of chloromethyl methyl ether (CMME) are known to be contaminated with 1% to 8% BCME. epa.gov This contamination has complicated epidemiological studies, as the observed carcinogenicity in workers exposed to technical-grade CMME may be partly or wholly attributable to the presence of BCME. epa.gov
The spontaneous formation of BCME can occur from the reaction of formaldehyde with hydrogen chloride, both of which can be hydrolysis products of chloromethyl ethers. nih.govepa.gov This potential for in vivo generation of a more potent, bifunctional carcinogen from a monofunctional precursor like this compound represents a critical aspect of its toxicological profile.
Unexplored Biological Properties and Receptor Binding Studies
The biological properties of this compound are not yet fully understood. biosynth.comknowde.com However, existing research indicates that the compound has the ability to bind with cellular receptors and may inhibit protein synthesis. biosynth.comknowde.com While comprehensive studies on its direct receptor interactions are limited, its role in synthesizing novel compounds for receptor binding analysis has been documented.
A notable application is in the modification of Salvinorin A, a natural psychoactive compound. In these studies, this compound was used to synthesize a methoxy (B1213986) ethyl ether derivative of Salvinorin B (the de-acetylated form of Salvinorin A). This modification was part of an effort to investigate structure-activity relationships at opioid receptors. The resulting analog was evaluated in radioligand binding experiments to determine its affinity and potency at kappa-opioid (KOP) receptors. nih.govresearchgate.net This research highlights a specific use of this compound in creating ligands to probe receptor binding sites, even though the direct binding profile of this compound itself remains an area for further investigation. nih.gov The chloromethyl group is recognized for its ability to form covalent bonds with nucleophilic residues in proteins, a mechanism that can lead to irreversible inhibition of enzymes or modulation of receptor activity.
Table 1: Application of this compound in Receptor Ligand Synthesis
| Precursor Compound | Reagent | Synthesized Moiety | Target Receptor | Research Focus | Source(s) |
|---|
Epidemiological Studies on Occupational Exposure
Specific epidemiological studies focusing exclusively on occupational exposure to this compound are not extensively documented in available research. Scientific investigations into the health effects of chloroalkyl ethers have historically concentrated on the more widely known technical-grade chloromethyl methyl ether (CMME), which is often contaminated with the highly potent carcinogen bis(chloromethyl)ether (BCME). inchem.orgca.gov
Numerous studies have demonstrated a clear link between occupational exposure to CMME and/or BCME and an increased risk of lung cancer. inchem.orgiarc.fr These comprehensive investigations have been carried out in various industrial settings across the globe, providing sufficient evidence for the carcinogenicity of CMME and BCME in humans. inchem.org However, due to the frequent co-exposure to these related compounds, data pertaining solely to this compound is not distinctly separated in these epidemiological reports.
Table 2: Summary of Epidemiological Data Availability
| Compound | Data Availability on Occupational Exposure | Key Findings for Related Compounds | Source(s) |
|---|---|---|---|
| This compound | Specific studies are not readily available. | Not applicable. | N/A |
Detailed analyses of lung cancer incidence and associated latency periods following occupational exposure are well-established for chloromethyl methyl ether (CMME) and bis(chloromethyl)ether (BCME). inchem.org For these compounds, studies have shown a significantly increased relative risk for lung cancer, sometimes more than tenfold among heavily exposed workers. inchem.org Furthermore, the latency period—the time from first exposure to the diagnosis of cancer—has been observed to be shorter for these chemicals compared to other carcinogens, with maximal risks appearing 15-20 years after initial exposure. inchem.orgscbt.com
However, a specific analysis of lung cancer incidence and latency periods for workers exposed solely to this compound is absent from the reviewed scientific literature. The carcinogenic risk has been primarily characterized for CMME, often in combination with BCME, making it impossible to isolate the specific contribution of this compound to cancer incidence or to analyze its characteristic latency period based on current data. inchem.org
Metabolic Degradation Pathways in Biological Systems
As a reactive alpha-chloroalkyl ether, the primary metabolic pathway for this compound in biological systems is expected to be rapid hydrolysis. inchem.org The biological activity of alpha-halo ethers is believed to originate from the facile formation of reactive intermediates. scbt.com In aqueous environments, these compounds hydrolyze quickly to yield toxic products. scbt.com
While the specific degradation of this compound is not detailed, the pathway can be inferred from the known hydrolysis of its close analog, chloromethyl methyl ether (CMME). CMME degrades in aqueous media to form formaldehyde, hydrochloric acid, and methanol. inchem.org By analogy, the metabolic degradation of this compound via hydrolysis would produce formaldehyde, hydrochloric acid, and ethanol (B145695). This rapid breakdown means the compound itself is not persistent in biological systems, but its toxic effects are mediated by the resulting degradation products and reactive intermediates that can alkylate macromolecules. scbt.com
Table 3: Predicted Hydrolysis of this compound
| Reactant | Condition | Products | Source(s) |
|---|
Environmental Fate and Degradation Pathways of Chloromethyl Ethyl Ether
Hydrolysis Kinetics in Aqueous Environments
Direct experimental data on the hydrolysis kinetics of chloromethyl ethyl ether are not extensively detailed in readily available literature. However, its behavior is often inferred from its close structural analog, chloromethyl methyl ether (CMME). For CMME, hydrolysis is an exceedingly rapid process, with a reported half-life of less than one second in pure water at 20°C. canada.ca Similarly, another related alpha-chloroether, bis(chloromethyl)ether (BCME), also hydrolyzes quickly with a half-life of approximately 38 seconds at 20°C. canada.cacdc.gov
Given these data, this compound is expected to hydrolyze very rapidly upon release into an aqueous environment. nih.gov This rapid breakdown precludes other aqueous fate processes like biodegradation, bioconcentration in aquatic organisms, or significant volatilization from water. nih.gov The hydrolysis reaction involves the cleavage of the chloromethyl group, yielding ethyl alcohol, formaldehyde (B43269), and hydrogen chloride as the primary degradation products, analogous to the hydrolysis products of CMME (methanol, formaldehyde, and HCl). canada.ca
Atmospheric Degradation Mechanisms
In the atmosphere, this compound is primarily degraded through reactions with photochemically produced radicals.
The principal atmospheric degradation pathway for this compound during the daytime is oxidation initiated by hydroxyl (OH) radicals. nih.gov The rate constant for this vapor-phase reaction has been estimated at 7.2 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This reaction rate corresponds to an estimated atmospheric half-life of 53 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³. nih.gov
Computational studies have provided deeper insight into this reaction mechanism. nih.gov The oxidation proceeds via hydrogen atom abstraction by the OH radical from three possible sites on the CMEE molecule: the methyl group (-CH₃), the ethyl group's methylene (B1212753) (-OCH₂), or the chloromethyl group (-CH₂Cl). nih.gov Research indicates that hydrogen abstraction from the methylene group adjacent to the oxygen atom (-OCH₂ site) follows the minimum energy path and is, therefore, the most kinetically favorable channel. nih.gov However, the resulting product radical from abstraction at the chloromethyl site (C˙HClOCH₂CH₃) is considered the most thermodynamically stable. nih.gov
Further investigation into the fate of the alkoxy radical formed after H-abstraction (CH₂ClOCH(O˙)CH₃) shows that its subsequent decomposition is most likely to occur via unimolecular C-C bond scission, which is both kinetically and thermodynamically favored over other potential decomposition reactions. nih.gov The rate constants for these abstraction reactions have been computed over a temperature range of 250–450 K at 1 atm. nih.gov
Table 1: Estimated Atmospheric Reaction Rate and Half-Life of CMEE with OH Radicals
| Parameter | Value | Source(s) |
| Rate Constant | 7.2 x 10⁻¹² cm³/molecule-sec at 25°C | nih.gov |
| Estimated Half-Life | 53 hours | nih.gov |
During nighttime, in the absence of sunlight, OH radical concentrations decrease significantly, and reactions with the nitrate (B79036) radical (NO₃) can become an important atmospheric loss process for organic compounds. While direct experimental or computational studies on the reaction of this compound with NO₃ radicals are not widely available, research on analogous compounds provides valuable insights.
Theoretical studies on related chloroethers, such as 2-chloroethyl methyl ether and 2-chloroethyl ethyl ether, show that the NO₃ radical-initiated reaction proceeds via hydrogen atom abstraction. researchgate.net For these compounds, abstraction from a methylene group adjacent to the ether oxygen is typically the most favorable pathway, both thermodynamically and kinetically. researchgate.net Such reactions are crucial for determining the atmospheric lifetime of these compounds under nighttime conditions. researchgate.net Given these findings, it is plausible that this compound also undergoes degradation initiated by NO₃ radicals, although specific kinetics have not been detailed.
OH Radical-Initiated Oxidation
Soil Interactions and Persistence Assessment
The fate of this compound in soil is largely dictated by its high reactivity with water. nih.gov Upon contact with moisture present in soil, the compound is expected to undergo rapid hydrolysis, similar to its behavior in aqueous environments. cdc.govnih.gov This rapid degradation significantly limits its persistence and mobility in the terrestrial environment. nih.gov
Consequently, other fate processes such as adsorption to soil organic carbon and clay particles are not considered significant. nih.gov The rapid rate of abiotic hydrolysis is expected to be the dominant removal mechanism, occurring much faster than any potential microbial biodegradation. nih.gov Therefore, this compound is not expected to persist in moist soils or leach into groundwater systems. cdc.govnih.gov
Global Warming Potential and Environmental Impact Metrics
Due to its short atmospheric half-life, this compound is not considered a significant contributor to global warming. canada.ca Its rapid degradation via hydrolysis and oxidation by OH radicals prevents it from persisting in the atmosphere long enough to exert a notable direct radiative effect.
Specific environmental impact metrics like Radiative Efficiency (RE) and Global Warming Potential (GWP) have not been published for this compound itself. However, metrics for analogous compounds can provide context. For example, a theoretical study on 2-chloroethyl ethyl ether, a related chloroether, has estimated its atmospheric lifetime and calculated its GWP over different time horizons. researchgate.networldscientific.com These values, while not directly applicable to CMEE, illustrate the low global warming impact expected from short-lived halogenated ethers.
Table 2: Environmental Impact Metrics for the Analogous Compound 2-Chloroethyl Ethyl Ether
| Metric | Value | Source(s) |
| Atmospheric Lifetime | 0.23 years | researchgate.net |
| Radiative Efficiency (RE) | 0.024 W m⁻² ppb⁻¹ | researchgate.net |
| GWP (20-year horizon) | 0.13 | researchgate.net |
| GWP (100-year horizon) | 0.04 | researchgate.net |
| GWP (500-year horizon) | 0.01 | researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification of Chloromethyl Ethyl Ether
The detection and quantification of chloromethyl ethyl ether (CMME), particularly at trace levels, necessitate sophisticated analytical techniques due to its reactive nature. Methodologies often focus on enhancing sensitivity and ensuring specificity, primarily through chromatographic approaches.
Laboratory Safety Protocols and Risk Mitigation in Research Environments
Handling Procedures for Highly Reactive and Hazardous Substances
Due to its hazardous nature, all manipulations of chloromethyl ethyl ether should be performed with the utmost care. scbt.comknowde.com It is imperative to avoid all personal contact, which includes inhalation of vapors and direct contact with skin or eyes. scbt.comnih.gov Work involving CMEE should be conducted within a closed system or a well-ventilated area to minimize the release of vapors. nih.govtcichemicals.com
When handling CMEE, all equipment must be properly grounded to prevent static discharge, which could serve as an ignition source. nih.govnoaa.gov It is crucial to use non-sparking tools and explosion-proof equipment. tcichemicals.comfishersci.com Containers, even those that have been emptied, may retain explosive vapors and should not be subjected to cutting, drilling, grinding, or welding. scbt.com Any spills must be cleaned up immediately using absorbent, non-combustible materials like sand or earth. nih.govnoaa.gov In the event of a leak, the area should be evacuated, and all ignition sources eliminated. nih.govnoaa.gov
Personal Protective Equipment (PPE) Requirements
Appropriate personal protective equipment is mandatory when working with this compound. scbt.comknowde.com This includes:
Hand Protection: Chemical-resistant gloves, such as PVC, are required. scbt.com The choice of glove should be based on the frequency and duration of contact, and gloves should be replaced if contaminated. scbt.com
Eye Protection: Safety glasses with side shields or chemical goggles are essential to protect against splashes. scbt.comknowde.com In some situations, a face shield may be necessary in conjunction with other respiratory protection. nih.gov
Respiratory Protection: If engineering controls like fume hoods are not sufficient to control vapor exposure, a NIOSH-approved respirator with an appropriate filter (e.g., Type BAX-P) must be used. scbt.com
It is the employer's responsibility to determine the appropriate PPE for each specific hazard and to provide training on its correct use. nj.gov
Ventilation and Fume Hood Utilization
Proper ventilation is a critical engineering control for safely handling this compound. nih.govtcichemicals.com All work with CMEE should be conducted in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 100 feet per minute. nih.gov The use of a closed system for processing can further minimize the release of hazardous vapors. nih.gov Ventilation equipment should be designed to handle flammable and toxic substances. scbt.com It is important to ensure that fume hoods are functioning correctly and that there are means to manage the rate of air extraction. nih.gov
Storage and Incompatibility Considerations (e.g., Oxidizers, Peroxide Formation)
This compound requires careful storage to prevent hazardous reactions. It should be stored in a cool, dry, well-ventilated, and flame-proof area, away from heat, sparks, open flames, and direct sunlight. knowde.comnj.gov Containers must be tightly closed and, in some cases, stored under an inert gas like nitrogen. tcichemicals.combu.edu
CMEE is incompatible with a range of substances, including:
Oxidizing agents: Contact with strong oxidizers can cause fire and explosion. scbt.com
Water and moisture: CMEE reacts with water to produce poisonous hydrogen chloride gas and formaldehyde (B43269). nj.govnih.gov
Acids: It is incompatible with strong acids. nih.gov
Metals: It can be corrosive to metals, especially in the presence of moisture. nj.gov
A significant hazard associated with this compound is its tendency to form unstable and explosive peroxides upon exposure to air. noaa.govscbt.com Therefore, it is crucial to manage the storage time of CMEE and to test for the presence of peroxides, especially before any distillation or concentration processes. ku.edu
Waste Management and Decontamination Strategies
All waste containing this compound must be managed as hazardous waste. bu.edupurdue.edu This includes contaminated materials such as gloves, absorbent materials from spills, and empty containers. bu.edu Waste should be collected in designated, appropriately labeled, and sealed containers. bu.edupurdue.edu It is important not to mix CMEE waste with other waste streams to avoid potentially hazardous reactions and to facilitate proper disposal. vumc.org
Decontamination procedures are essential for any surfaces or equipment that have come into contact with CMEE. bu.edu Spills should be cleaned up immediately. vumc.org Contaminated clothing should be removed promptly and decontaminated by trained personnel. Emergency shower and eyewash facilities should be readily available in the immediate work area for rapid decontamination in case of skin or eye contact. nj.gov
Regulatory Frameworks and Occupational Exposure Standards
The handling and use of this compound are subject to various regulations and occupational safety standards. In the United States, it is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA) and is listed on the Hazardous Substance List. nj.gov OSHA has specific standards for carcinogens that apply to CMEE. nj.govosha.gov
Several organizations provide recommendations for occupational exposure limits (OELs). The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to occupational carcinogens be kept to the lowest feasible concentration. nj.govnj.gov The American Conference of Governmental Industrial Hygienists (ACGIH) also advises minimizing exposure to this carcinogen. nj.gov In the United Kingdom, Workplace Exposure Limits (WELs) are established to control exposure to hazardous substances. ed.ac.uksgul.ac.uk Employers are responsible for ensuring that exposure levels are maintained below these established limits and for complying with all relevant regulations. nih.govsgul.ac.uk
Research on Derivatives and Analogs of Chloromethyl Ethyl Ether
Synthesis and Reactivity of Alpha-Halo Ethers
Alpha-halo ethers are a class of organic compounds characterized by a halogen atom attached to the carbon atom that is also bonded to the ether oxygen. tandfonline.com This structural feature makes them highly reactive compounds. tandfonline.com Their reactivity stems from the ability of the ether oxygen to stabilize the formation of a carbocation intermediate through resonance, making the halogen a good leaving group. scbt.com This high reactivity has led to their wide use as intermediates in various organic syntheses. tandfonline.com
The synthesis of alpha-halo ethers can be achieved through several methods. One of the earliest reported methods involves the chlorination of an ether, such as the preparation of α-chloroethyl ethyl ether from diethyl ether. tandfonline.com Another common approach is the reaction of an acetal (B89532) with an acid halide. For instance, chloromethyl methyl ether (CMME) can be synthesized by reacting dimethoxymethane (B151124) with acetyl chloride in the presence of a Lewis acid catalyst. wikipedia.orgresearchgate.net This method is favored as it produces a purer product compared to the classical method using formaldehyde (B43269), methanol, and hydrogen chloride, which often results in the dangerous byproduct bis(chloromethyl) ether (BCME). wikipedia.orgthieme-connect.com Zinc(II) salts have been shown to be effective catalysts for the reaction between acetals and acid halides, allowing the reaction to proceed efficiently. researchgate.netorgsyn.org
The reactivity of alpha-halo ethers is dominated by nucleophilic substitution reactions at the halogen-bearing carbon. tandfonline.com They are potent alkylating agents, reacting with a wide range of nucleophiles. tandfonline.comwikipedia.org For example, they react with alcohols to form new ethers. This reactivity is harnessed in the use of chloromethyl methyl ether (MOM-Cl) for the introduction of the methoxymethyl (MOM) protecting group onto alcohols in organic synthesis. wikipedia.org The high reactivity of alpha-halo ethers like chloromethyl ethyl ether is also demonstrated by their tendency to form unstable peroxides when exposed to air or oxygen. noaa.govchemicalbook.com They are also known to react with water, alcohols, and amines. tandfonline.com
Exploration of Higher Molecular Weight Chloromethyl Ethers and Formals
Research has extended beyond simple alpha-halo ethers to include the synthesis and properties of higher molecular weight analogs and related compounds like formals. The preparation of higher formals and chloromethyl ethers has been a subject of study to understand how the properties and reactivity of these compounds change with increasing molecular weight. gatech.edu
The synthesis of these larger molecules often follows similar principles to their lower molecular weight counterparts. For example, higher acetals can be reacted with halide donors to produce the corresponding higher alpha-halo ethers. The investigation into these compounds aims to develop new reagents with potentially different solubility, reactivity, or physical properties that might be advantageous in specific synthetic applications.
Comparative Studies with Related Chloroalkyl Ethers (e.g., Bis(chloromethyl) Ether, Chloromethyl Methyl Ether)
Comparative studies of this compound with related chloroalkyl ethers, particularly bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are crucial for understanding their relative properties and hazards. canada.caiarc.frtandfonline.com
Reactivity and Properties:
This compound (CMEE) is a colorless liquid that is highly flammable and insoluble in water. noaa.govchemicalbook.com
Chloromethyl methyl ether (CMME) is also a colorless, volatile liquid with an irritating odor. canada.caca.gov It is miscible with many organic solvents but decomposes in water. ca.gov
Bis(chloromethyl) ether (BCME) is a colorless, volatile liquid with a suffocating odor. canada.ca It is also rapidly hydrolyzed in water to form formaldehyde and hydrogen chloride. canada.ca
The reactivity of these alpha-chloroalkyl ethers is a key area of comparison. They are all potent alkylating agents. nih.gov However, the presence of two chloroalkyl groups in BCME makes it a bifunctional alkylating agent, which is often associated with higher biological activity compared to monofunctional agents like CMME and CMEE. scbt.com
Carcinogenicity:
A significant aspect of comparative studies is the vast difference in the carcinogenicity of these compounds. Both BCME and technical-grade CMME (which is often contaminated with BCME) are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC). iarc.frnih.govinchem.org Numerous epidemiological studies have shown that occupational exposure to BCME and CMME is linked to an increased risk of lung cancer, particularly small-cell carcinoma. iarc.frnih.govnih.gov BCME is considered one of the most potent chemical carcinogens. scbt.com The carcinogenicity of alpha-halo ethers is thought to be related to their ability to alkylate DNA. nih.gov While monofunctional alpha-halo ethers are generally considered less carcinogenic than their bifunctional counterparts, caution is still warranted. scbt.com
The table below provides a summary of the physical and chemical properties of these related chloroalkyl ethers.
| Property | This compound | Chloromethyl Methyl Ether | Bis(chloromethyl) Ether |
| Formula | C₃H₇ClO | C₂H₅ClO canada.ca | C₂H₄Cl₂O canada.ca |
| Molecular Weight | 94.54 g/mol biosynth.com | 80.5 g/mol nih.gov | 114.96 g/mol chemeo.com |
| Boiling Point | Not specified | 59.5 °C nih.gov | 106 °C nih.gov |
| Density | 1.019 g/cm³ biosynth.com | 1.0605 at 20/4 °C ca.gov | 1.32 at 25°C chemicalbook.com |
| Appearance | Colorless to pale yellow liquid chemicalbook.com | Colorless liquid nih.gov | Colorless liquid canada.ca |
| Odor | Not specified | Irritating canada.ca | Suffocating canada.ca |
| Water Solubility | Insoluble noaa.govchemicalbook.com | Decomposes ca.gov | Decomposes rapidly canada.cachemicalbook.com |
Future Research Directions and Unaddressed Challenges in Chloromethyl Ethyl Ether Chemistry
Development of Greener Synthetic Routes with Reduced Hazardous By-products
The conventional synthesis of chloromethyl ethers often involves reactants and can lead to the formation of highly carcinogenic by-products like bis(chloromethyl) ether (BCME). nih.govorgsyn.org This has spurred research into alternative, greener synthetic methodologies.
A significant challenge lies in replacing hazardous reagents with more benign alternatives. One approach involves the use of zinc(II) salts as catalysts for the reaction between acetals and acid halides, which can produce haloalkyl ethers in near-quantitative yields under mild conditions. researchgate.net This method offers the advantage of generating solutions of the desired ether that can be used directly in subsequent reactions, minimizing handling and exposure. researchgate.net
Future research will likely focus on:
Catalyst Development: Exploring novel, non-toxic catalysts that can facilitate the synthesis with high efficiency and selectivity, thereby reducing the formation of by-products.
Alternative Reagents: Investigating the use of less hazardous starting materials. For instance, replacing traditional chloromethylating agents with alternatives like paraformaldehyde and chlorotrimethylsilane (B32843) is being explored to enhance safety. ladewig.co
Process Optimization: Developing one-pot synthesis procedures that are not only efficient in terms of yield and reaction time but also minimize waste generation and energy consumption. sioc-journal.cn The use of byproduct hydrogen chloride from other industrial processes, such as methyl isocyanate production, is another avenue for creating more sustainable synthetic routes. google.com
The table below summarizes some of the greener synthetic approaches being investigated.
| Synthetic Approach | Key Features | Potential Advantages |
| Zinc(II)-catalyzed reaction of acetals and acid halides | Near-quantitative yield, mild conditions, low catalyst loading. researchgate.net | Minimizes exposure by allowing direct use of the product solution. researchgate.net |
| Use of paraformaldehyde and chlorotrimethylsilane | Avoids more hazardous traditional reagents. ladewig.co | Reduced toxicity profile of reactants. ladewig.co |
| One-pot hydroxyl protection | Mild conditions, short reaction time, high yield. sioc-journal.cn | Simplified operation and reduced waste. sioc-journal.cn |
| Utilization of industrial by-products | Employs hydrogen chloride from other chemical processes. google.com | Promotes a circular economy by valorizing waste streams. google.com |
Deeper Mechanistic Understanding of Complex Biological Interactions
The biological activity of chloromethyl ethyl ether and its analogs is largely attributed to their nature as alkylating agents. knowde.com The high reactivity of alpha-halo ethers stems from the stabilization of an intermediate carbocation by the lone pair electrons on the oxygen atom. scbt.com This reactivity allows them to interact with biological macromolecules like DNA, which is believed to be a key step in their carcinogenic mechanism. nih.govscbt.com
Future research directions include:
Adduct Characterization: Identifying the specific sites of DNA and protein adduction by this compound and its metabolites.
Toxicokinetic Studies: Elucidating the absorption, distribution, metabolism, and excretion of the compound to better understand its fate in biological systems. cdc.gov While it is expected to be rapidly degraded in aqueous environments, detailed studies are needed. cdc.gov
Structure-Activity Relationships: Investigating how modifications to the chemical structure of alpha-halo ethers influence their biological activity and carcinogenic potential. For instance, beta-chloro ethers, where the halogen is less reactive, are not found to be carcinogenic. scbt.com
Advanced Environmental Remediation Strategies
The environmental fate of this compound is primarily dictated by its rapid hydrolysis in the presence of water. canada.canih.gov This rapid degradation suggests that it is unlikely to persist in moist soil or aquatic environments. canada.canih.gov However, its volatility means that atmospheric persistence is a concern. The atmospheric half-life is estimated to be around 2.4 days, with degradation occurring through reactions with hydroxyl radicals. ca.gov
Given its hazardous nature, developing effective strategies for its removal from contaminated air and water is crucial.
Future research in this area should focus on:
Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, which generate highly reactive species like hydroxyl radicals, for the complete mineralization of this compound in contaminated air and water streams. nih.govrsc.org
Bioremediation: Exploring the potential of microorganisms to degrade the compound, although its high toxicity may pose a challenge to microbial systems.
Adsorbent Materials: Developing novel adsorbent materials with high affinity and capacity for capturing the ether from industrial effluents and air emissions.
Novel Applications in Emerging Fields of Chemistry and Materials Science
While primarily used as a chemical intermediate and alkylating agent in the synthesis of pharmaceuticals, agrochemicals, and polymers, the unique reactivity of this compound opens up possibilities for its use in other advanced applications. knowde.comchemimpex.com
Potential future applications that warrant exploration include:
Specialty Polymers: Its use in the synthesis of specialty polymers could lead to materials with unique properties suitable for various industrial applications. chemimpex.com
Advanced Materials: The ability to introduce chloromethyl groups into molecules could be harnessed in the development of new functional materials, potentially for applications in electronics or nanotechnology. solubilityofthings.com
Quaternization Reactions: Its utility in quaternization reactions makes it valuable for synthesizing certain quaternary ammonium (B1175870) compounds, which have diverse applications. knowde.com
Refinement of Computational Models for Predictive Analysis
Computational chemistry offers powerful tools for understanding the properties and reactivity of molecules like this compound, thereby guiding experimental work and minimizing hazardous laboratory investigations. Quantum chemical calculations have already been employed to study its oxidation pathways initiated by hydroxyl radicals. nih.govrsc.orgresearchgate.net These studies use methods like Density Functional Theory (DFT) and coupled-cluster theory (CCSD(T)) to investigate reaction mechanisms, calculate rate constants, and predict the stability of intermediates and products. nih.govrsc.orgresearchgate.net
Future computational research should aim to:
Improve Accuracy: Develop and apply more accurate and efficient computational methods to refine predictions of thermochemical properties, reaction kinetics, and branching ratios of different reaction pathways. rsc.org
Model Biological Interactions: Create sophisticated models to simulate the interaction of this compound and its metabolites with biological targets like DNA and enzymes, providing insights into its mechanism of toxicity.
Predict Environmental Fate: Develop models to more accurately predict the transport, partitioning, and degradation of the compound in different environmental compartments.
The table below highlights key computational methods and their applications in studying this compound.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (M06-2X) | Optimization and frequency calculations for H-abstraction reactions by OH radicals. nih.govrsc.org | Determination of stable product radicals and minimum energy reaction paths. nih.govrsc.org |
| Coupled-Cluster Theory (CCSD(T)) | Energy refinement of optimized structures. nih.govrsc.orgresearchgate.net | More accurate energy profiles and thermochemical data. rsc.org |
| Canonical Transition State Theory (CTST) | Computation of reaction rate constants. nih.govrsc.org | Understanding of reaction kinetics over a range of temperatures. nih.govrsc.org |
Q & A
Basic: What are the critical safety protocols for handling chloromethyl ethyl ether in laboratory settings?
This compound (CMEE) requires stringent safety measures due to its carcinogenicity and reactivity. Key protocols include:
- Engineering Controls : Use fume hoods and closed systems to minimize vapor exposure, as mandated by OSHA Standard 1910.1006 .
- Exposure Monitoring : Conduct routine air sampling (personal and area) to ensure compliance with workplace exposure limits .
- Emergency Preparedness : Install eyewash stations and emergency showers in immediate work areas. Contaminated clothing must be removed promptly and laundered by trained personnel .
- Prohibited Activities : Avoid eating, drinking, or smoking in areas where CMEE is handled to prevent ingestion .
Basic: How should this compound be stored to prevent hazardous reactions?
CMEE is moisture-sensitive and incompatible with oxidizers, acids, and peroxides. Storage guidelines include:
- Container Specifications : Use tightly sealed, corrosion-resistant containers (e.g., glass or polyethylene) in cool, dry, well-ventilated areas .
- Hazard Mitigation : Ground and bond metal containers during transfers to prevent static ignition. Store away from heat sources and open flames .
- Peroxide Prevention : Test for peroxides periodically if stored long-term. Avoid contact with air to prevent explosive peroxide formation .
Advanced: What methodologies are recommended for assessing CMEE’s carcinogenic risks in occupational exposure studies?
CMEE is classified as carcinogenic (Group 1 by IARC) due to its association with lung cancer in epidemiological studies . Methodological approaches include:
- Retrospective Cohort Studies : Analyze historical exposure data from workers in polymer manufacturing or alkylation processes .
- Biomarker Analysis : Monitor urinary metabolites (e.g., formaldehyde adducts) to quantify internal exposure .
- Risk Modeling : Use the empirical formula for bis(chloromethyl)ether (BCME) formation:
log(BCME)ppb = -2.25 + 0.67 log(HCHO)ppm + 0.77 log(HCl)ppm.
Example: At 1 ppm formaldehyde and 5 ppm HCl, BCME = 0.02 ppb.
Advanced: How can researchers minimize byproduct formation (e.g., BCME) during CMEE synthesis?
BCME, a potent carcinogen, forms via CMEE’s reaction with HCl. Mitigation strategies include:
- Reaction Optimization : Use anhydrous conditions and stoichiometric control to limit HCl presence .
- In Situ Scavengers : Introduce amines or bases to neutralize HCl during alkylation reactions .
- Analytical Monitoring : Employ GC-MS or HPLC to detect BCME at trace levels (<0.1 ppb) .
Advanced: What analytical techniques are suitable for detecting CMEE and its degradation products?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify CMEE and BCME with detection limits <1 ppb .
- NMR Spectroscopy : Characterize structural changes in CMEE under varying pH or temperature conditions .
- Mutagenicity Assays : Use Ames tests or lymphocyte DNA inhibition studies to assess genotoxicity .
Basic: What personal protective equipment (PPE) is essential for CMEE handling?
- Respiratory Protection : Use NIOSH-approved respirators (e.g., N95 or powered air-purifying respirators) in vapor-rich environments .
- Skin Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene) and full-body suits .
- Eye Protection : Safety goggles with face shields to prevent splashes .
Advanced: What mechanisms underlie CMEE’s toxicity and carcinogenicity?
- DNA Alkylation : CMEE’s α-chloroether group forms covalent DNA adducts, leading to mutations .
- Reactive Byproducts : Degradation releases formaldehyde and HCl, both irritants and potential carcinogens .
- Epidemiological Data : Latent periods for lung cancer are shorter (7–15 years) compared to other carcinogens .
Advanced: How does CMEE’s reactivity impact experimental design in synthetic chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
